molecular formula C13H11N3O2 B183032 2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 879590-14-4

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B183032
CAS No.: 879590-14-4
M. Wt: 241.24 g/mol
InChI Key: BQYWCWWCDXAMOP-UHFFFAOYSA-N
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Description

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a chemical compound of significant interest in medicinal chemistry, particularly in the search for new treatments for parasitic diseases. This compound belongs to a novel class of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides identified as potent and selective inhibitors of the kinetoplastid parasite Trypanosoma brucei . This parasite is the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness, a neglected tropical disease for which new therapeutic options are urgently needed . The discovery of this compound class originated from a whole-organism high-throughput screen of approximately 87,000 compounds . Structure-activity relationship (SAR) investigations around this hit class have revealed sharp SAR, indicating a highly specific mechanism of action . A closely related representative of this series has demonstrated low nanomolar activity (IC₅₀ of 91 nM) against the human pathogenic strain T.b. rhodesiense while showing exceptional selectivity, being more than 700 times less toxic to a mammalian L6 cell line . This high therapeutic index makes it an excellent lead candidate for further optimization. Current research efforts for the most potent compounds in this series are focused on improving key parameters such as solubility and metabolic stability to enhance their drug-like properties . Furthermore, related compounds within the oxazolo[4,5-b]pyridine scaffold have been investigated for other biological activities, including topical anti-inflammatory and analgesic applications, highlighting the versatility and potential of this chemical framework in drug discovery . This product is intended for research purposes to further explore these mechanisms and optimize the compound's profile.

Properties

IUPAC Name

2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-17-10-5-4-8(7-9(10)14)13-16-12-11(18-13)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYWCWWCDXAMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415538
Record name 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879590-14-4
Record name 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxazolo[4,5-b]pyridine Ring Formation

The oxazolo[4,5-b]pyridine scaffold is synthesized via cyclocondensation of 2-amino-3-hydroxypyridine derivatives with carbonyl-containing reagents. A representative protocol involves reacting 2-amino-3-hydroxypyridine with triphosgene in dichloromethane at −10°C to form the oxazole ring. The reaction proceeds through intermediate isocyanate formation, followed by intramolecular cyclization (Figure 1). Yields range from 68–72% under optimized conditions, with purity >95% confirmed by HPLC.

Reaction Conditions:

  • Temperature: −10°C to 0°C

  • Solvent: Anhydrous dichloromethane

  • Reagent: Triphosgene (1.1 equiv)

  • Catalyst: Pyridine (0.5 equiv)

Methoxy Group Introduction

Methoxy functionalization at the 2-position is achieved via nucleophilic aromatic substitution (SNAr) using sodium methoxide. The reaction requires activation of the aryl chloride intermediate (5-chloro-oxazolo[4,5-b]pyridine) with CuI in dimethylformamide (DMF) at 120°C for 8 hours. Post-reaction purification by silica gel chromatography isolates the methoxy product in 65–70% yield.

Critical Parameters:

  • Base: NaOMe (3.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Temperature: 120°C

  • Reaction Time: 8–10 hours

Aniline Moiety Functionalization

Protective Group Strategies

To prevent oxidation or unwanted electrophilic substitution during subsequent reactions, the aniline group is protected using acetyl or tert-butoxycarbonyl (Boc) groups. Acetylation with acetic anhydride in pyridine (25°C, 2 hours) provides the N-acetyl derivative in 92% yield. Boc protection employs di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) catalysis, achieving 88–90% yields.

Comparative Efficiency of Protective Groups:

Protective GroupReagentConditionsDeprotection MethodYield (%)
AcetylAc₂O, Pyridine25°C, 2 hHCl/MeOH reflux92
BocBoc₂O, DMAPTHF, 40°C, 4 hTFA/DCM (1:1)89

Coupling of Oxazolo-Pyridine and Aniline Fragments

The final assembly employs Suzuki-Miyaura cross-coupling between 5-bromo-2-methoxyoxazolo[4,5-b]pyridine and 4-aminophenylboronic acid. Catalysis with Pd(PPh₃)₄ in a dioxane/water mixture (4:1) at 90°C for 12 hours affords the coupled product in 75% yield. Key to success is the exclusion of oxygen and use of degassed solvents to prevent palladium deactivation.

Optimized Coupling Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Ligand: None required

  • Temperature: 90°C

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves reproducibility for large-scale manufacturing. A tubular reactor system with immobilized Pd catalyst (Pd/Al₂O₃) enables continuous coupling at 100°C and 10 bar pressure, achieving 82% conversion per pass. This method reduces metal leaching to <0.1 ppm in the final product.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at 4°C yields needle-shaped crystals with 99.5% purity. X-ray diffraction analysis confirms the planar structure of the oxazolo-pyridine core and hydrogen bonding between the methoxy oxygen and adjacent NH group.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H)

  • δ 7.89 (s, 1H, oxazole-H)

  • δ 6.97 (d, J = 8.4 Hz, 1H, aniline-H)

  • δ 6.63 (dd, J = 8.4, 2.4 Hz, 1H, aniline-H)

  • δ 3.84 (s, 3H, OCH₃)

IR (KBr):

  • 3385 cm⁻¹ (N-H stretch)

  • 1620 cm⁻¹ (C=N oxazole)

  • 1250 cm⁻¹ (C-O methoxy)

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing formation of [4,5-c] vs. [4,5-b] oxazole isomers is minimized by steric directing groups. Introducing a nitro group at the 5-position of the pyridine precursor favors [4,5-b] cyclization through transition-state stabilization.

Byproduct Formation in Coupling

Homocoupling of boronic acid (yielding biphenyl derivatives) is suppressed by strict oxygen exclusion and addition of catalytic KI (0.1 equiv), which passivates palladium surfaces .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups results in amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline, as identified through computational similarity analyses and experimental

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (CAS: 95331-56-9)

  • Structural Difference : Lacks the methoxy group at the 2-position of the aniline ring.
  • Lower electron-donating capacity due to the absence of the methoxy substituent, which may affect π-stacking interactions in protein binding .

3-([1,3]Oxazolo[4,5-b]pyridin-2-yl)aniline

  • Structural Difference : The oxazolo-pyridine moiety is attached to the meta position (3-position) of the aniline ring instead of the para position (5-position).
  • Functional Insights :
    • Co-crystallized with human DNA damage-binding protein 1 (DDB1), demonstrating that positional isomerism significantly alters binding modes. The para-substituted analogue (target compound) shows higher steric compatibility with DDB1’s hydrophobic pockets .

3-{5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline (CAS: 1533523-21-5)

  • Structural Difference : Replaces the oxazole ring with an imidazole ring and introduces a methyl group at the 5-position.
  • Key Properties: Molecular Formula: C₁₃H₁₂N₄ (vs. C₁₃H₁₁N₃O for the target compound).

Comparative Data Table

Compound CAS No. Molecular Formula Key Features Applications
This compound 913817-45-5 C₁₃H₁₁N₃O Methoxy group enhances lipophilicity Kinase inhibitors, protein interaction studies
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline 95331-56-9 C₁₁H₈N₃O Higher solubility, reduced steric hindrance Fluorescent probes, small-molecule libraries
3-([1,3]Oxazolo[4,5-b]pyridin-2-yl)aniline - C₁₁H₈N₃O Meta-substitution alters protein binding DDB1 co-crystallization studies
3-{5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline 1533523-21-5 C₁₃H₁₂N₄ Imidazole ring improves H-bonding capacity Versatile scaffold for anticancer agents

Research Findings and Implications

  • Electronic Effects: The methoxy group in the target compound increases electron density on the aniline ring, favoring charge-transfer interactions in photophysical applications. This contrasts with the imidazole analogue, where electron delocalization is more pronounced .
  • Biological Activity : Para-substituted oxazolo-pyridine derivatives exhibit stronger binding to DDB1 compared to meta-substituted variants, highlighting the importance of substitution patterns in drug design .
  • Synthetic Utility : Compounds lacking the methoxy group (e.g., 95331-56-9) are easier to functionalize via electrophilic aromatic substitution, offering broader derivatization pathways .

Biological Activity

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound notable for its unique structural features, including an oxazole ring fused to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 1378626-99-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, notably as an antimicrobial and anticancer agent. Its mechanism of action typically involves interaction with various biological targets, which can lead to inhibition of specific pathways.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Anticancer Potential

The compound has also been investigated for its anticancer activities. Notably, it has shown promise as a potential inhibitor for Trypanosoma brucei, the causative agent of human African trypanosomiasis. In vitro studies have indicated cytotoxic effects against several human cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic activity of this compound against various cancer cell lines including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The compound exhibited IC50 values ranging from 50 µM to 150 µM across different lines, indicating moderate potency compared to standard chemotherapeutics like cisplatin.
  • Mechanism of Action :
    • The mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit VEGFR-2 and other kinases that are crucial in tumor growth and angiogenesis.

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer50 - 150
2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenylamineStructureAnticancer60 - 200
2-Methoxy-5-(oxazolo[4,5-b]pyridin-2-yl)phenylamineStructureAntimicrobial70 - 180

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% HClO₄/SiO₂>85% yield
TemperatureRoom temperatureMinimizes side reactions
SolventMethanolEnhances cyclization efficiency

Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to the aniline NH₂ (δ 5.2–5.5 ppm), methoxy group (δ 3.8–4.0 ppm), and oxazolopyridine protons (δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • IR Spectroscopy : Identify N-H (3350 cm⁻¹) and C-O (1250 cm⁻¹) stretches.
  • HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water gradient).

How can functionalization of the aniline or oxazolopyridine moieties enhance bioactivity?

Methodological Answer:

  • Aniline Modification : Introduce electron-withdrawing groups (e.g., nitro, halogen) via electrophilic substitution to modulate electron density and binding affinity .
  • Oxazolopyridine Functionalization : Substitute the 2-position with thiols or esters to improve solubility (e.g., thiolation via nucleophilic displacement) .
  • Biological Testing : Use in vitro assays (e.g., MIC for antimicrobial activity) to correlate structural changes with potency .

What in vitro and in silico methods are suitable for evaluating biological activity?

Methodological Answer:

  • Molecular Docking : Screen against targets like kinase enzymes (PDB: 3QZZ) using AutoDock Vina to predict binding modes .
  • Anticancer Assays : MTT viability testing on HeLa or MCF-7 cells (IC₅₀ calculation).
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

How does pH and temperature affect the compound’s stability during storage?

Methodological Answer:

  • pH Stability : Degrades in acidic conditions (pH <3) via hydrolysis of the oxazole ring. Store in neutral buffers (pH 6–8) .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store at 4°C under inert atmosphere.
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation.

What mechanistic approaches elucidate interactions with biological targets?

Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ values for kinases (e.g., EGFR) using fluorescence polarization assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., cytochrome P450) .

How does this compound compare to analogues like 5-Methoxy-triazolopyridines in bioactivity?

Comparative Analysis:

Property2-Methoxy-oxazolopyridine5-Methoxy-triazolopyridine
LogP2.1 (moderate lipophilicity)1.8 (higher polarity)
IC₅₀ (EGFR)12 nM45 nM
Solubility0.5 mg/mL (water)1.2 mg/mL (water)

SAR Insight : The oxazolopyridine core enhances kinase inhibition, while triazolopyridines favor solubility .

How to resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Yield Discrepancies : Replicate protocols with controlled moisture levels (anhydrous conditions improve cyclization) .
  • Bioactivity Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Data Validation : Cross-reference with HPLC purity (>98%) and NMR spectra to confirm compound integrity.

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